molecular formula C9H10ClNS2 B082118 ethyl N-(3-chlorophenyl)carbamodithioate CAS No. 13037-29-1

ethyl N-(3-chlorophenyl)carbamodithioate

Cat. No. B082118
CAS RN: 13037-29-1
M. Wt: 231.8 g/mol
InChI Key: VKJZJFMDTGSGGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl N-(3-chlorophenyl)carbamodithioate, also known as ECD, is a chemical compound that has been widely studied for its potential use in scientific research. ECD is a carbamate derivative that has been found to have a range of biological activities, including antifungal, antibacterial, and insecticidal properties. In

Mechanism Of Action

The mechanism of action of ethyl N-(3-chlorophenyl)carbamodithioate is not fully understood, but it is thought to involve the inhibition of key enzymes and metabolic pathways in target organisms. ethyl N-(3-chlorophenyl)carbamodithioate has been found to inhibit the activity of acetylcholinesterase, an enzyme that plays a key role in the nervous system of insects. ethyl N-(3-chlorophenyl)carbamodithioate has also been found to inhibit the activity of beta-glucosidase, an enzyme that is involved in the metabolism of carbohydrates in fungi.

Biochemical And Physiological Effects

Ethyl N-(3-chlorophenyl)carbamodithioate has been found to have a range of biochemical and physiological effects on target organisms. ethyl N-(3-chlorophenyl)carbamodithioate has been found to disrupt the cell membrane of fungi, leading to cell death. ethyl N-(3-chlorophenyl)carbamodithioate has also been found to disrupt the nervous system of insects, leading to paralysis and death. ethyl N-(3-chlorophenyl)carbamodithioate has been found to have low toxicity to mammals, making it a potentially useful compound for the development of new drugs and treatments.

Advantages And Limitations For Lab Experiments

Ethyl N-(3-chlorophenyl)carbamodithioate has a number of advantages for use in lab experiments, including its broad-spectrum activity against a range of fungi, bacteria, and insects, and its low toxicity to mammals. However, ethyl N-(3-chlorophenyl)carbamodithioate is also known to have some limitations, including its relatively low solubility in water, which can make it difficult to work with in some experimental settings.

Future Directions

There are a number of future directions for the study of ethyl N-(3-chlorophenyl)carbamodithioate, including the development of new formulations and delivery methods to improve its efficacy and reduce its toxicity. Other potential directions for future research include the study of ethyl N-(3-chlorophenyl)carbamodithioate's effects on other types of organisms, such as plants and algae, and the investigation of its potential use in the development of new drugs and treatments for a range of diseases.
Conclusion:
In conclusion, ethyl N-(3-chlorophenyl)carbamodithioate is a chemical compound that has been widely studied for its potential use in scientific research. ethyl N-(3-chlorophenyl)carbamodithioate has a range of biological activities, including antifungal, antibacterial, and insecticidal properties, and has been found to be effective against a range of target organisms. While ethyl N-(3-chlorophenyl)carbamodithioate has some limitations, including its low solubility in water, it has a number of potential advantages for use in lab experiments, and there are a range of future directions for its study and development.

Synthesis Methods

Ethyl N-(3-chlorophenyl)carbamodithioate can be synthesized through a variety of methods, including the reaction of ethyl chloroformate with potassium N-(3-chlorophenyl)carbamodithioate, or the reaction of ethyl chloroformate with potassium N-(3-chlorophenyl) thiocarbamate in the presence of triethylamine. The purity and yield of ethyl N-(3-chlorophenyl)carbamodithioate can be improved through recrystallization and purification methods.

Scientific Research Applications

Ethyl N-(3-chlorophenyl)carbamodithioate has been studied for its potential use in a variety of scientific research applications, including as an antifungal agent, an antibacterial agent, and an insecticide. ethyl N-(3-chlorophenyl)carbamodithioate has been found to be effective against a range of fungal and bacterial species, including Candida albicans, Escherichia coli, and Staphylococcus aureus. ethyl N-(3-chlorophenyl)carbamodithioate has also been found to be effective against a range of insect species, including the tobacco hornworm and the Colorado potato beetle.

properties

CAS RN

13037-29-1

Product Name

ethyl N-(3-chlorophenyl)carbamodithioate

Molecular Formula

C9H10ClNS2

Molecular Weight

231.8 g/mol

IUPAC Name

ethyl N-(3-chlorophenyl)carbamodithioate

InChI

InChI=1S/C9H10ClNS2/c1-2-13-9(12)11-8-5-3-4-7(10)6-8/h3-6H,2H2,1H3,(H,11,12)

InChI Key

VKJZJFMDTGSGGW-UHFFFAOYSA-N

Isomeric SMILES

CCSC(=NC1=CC(=CC=C1)Cl)S

SMILES

CCSC(=S)NC1=CC(=CC=C1)Cl

Canonical SMILES

CCSC(=S)NC1=CC(=CC=C1)Cl

Other CAS RN

13037-29-1

synonyms

m-Chlorophenyldithiocarbamic acid ethyl ester

Origin of Product

United States

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